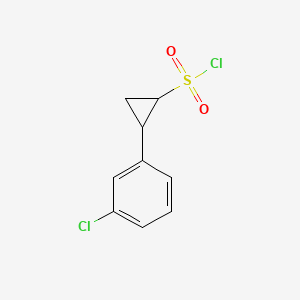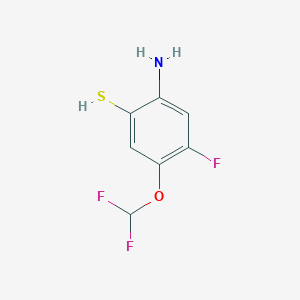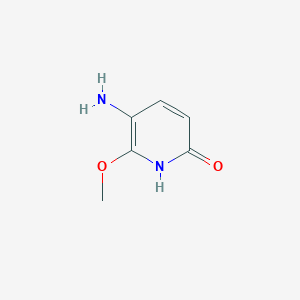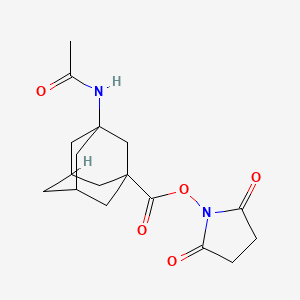
3-(5-Methoxypyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-Methoxypyridin-3-yl)propan-1-ol beinhaltet typischerweise die Reaktion von 5-Methoxypyridin mit einem geeigneten Propanolderivat unter kontrollierten Bedingungen . Die Reaktion kann die Verwendung von Katalysatoren und bestimmten Lösungsmitteln erfordern, um das gewünschte Produkt mit hoher Ausbeute und Reinheit zu erhalten. Detaillierte Synthesewege und Reaktionsbedingungen sind oft proprietär und können je nach gewünschtem Maßstab und Anwendung variieren.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies umfasst die Auswahl kostengünstiger Reagenzien, effizienter Katalysatoren und skalierbarer Reaktionsbedingungen. Der Prozess kann auch Reinigungsschritte wie Destillation, Kristallisation oder Chromatographie beinhalten, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu den entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann zu verschiedenen Alkoholderivaten reduziert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen . Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für das Erreichen der gewünschten Produkte.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppe Aldehyde oder Carbonsäuren ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyridinring einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Industrie: Es wird bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und -wegen. Die Methoxy- und Propanolgruppen können ihre Bindungsaffinität und Aktivität an diesen Zielmolekülen beeinflussen . Detaillierte Studien zu seinem Wirkmechanismus sind unerlässlich, um seine potenziellen therapeutischen Wirkungen und Anwendungen zu verstehen.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methoxypyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-(5-Methoxypyridin-3-yl)propan-1-ol has several scientific research applications:
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and propanol groups may influence its binding affinity and activity at these targets . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(5-Hydroxypyridin-3-yl)propan-1-ol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
3-(5-Methylpyridin-3-yl)propan-1-ol: Besitzt eine Methylgruppe anstelle einer Methoxygruppe.
3-(5-Ethoxypyridin-3-yl)propan-1-ol: Enthält eine Ethoxygruppe anstelle einer Methoxygruppe.
Einzigartigkeit
3-(5-Methoxypyridin-3-yl)propan-1-ol ist durch das Vorhandensein der Methoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieawendungen .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
3-(5-methoxypyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,2-4H2,1H3 |
InChI-Schlüssel |
SQIZDEIFNHYNAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)

![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)



![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)


